1,1'-[Iminodi(methylene)]di(2-naphthol)
Description
1,1'-[Iminodi(methylene)]di(2-naphthol) (CAS: 5385-77-3) is a binaphthol derivative with the molecular formula C₂₂H₁₉NO₂ and a molecular weight of 329.39 g/mol . This compound’s unique architecture enables applications in coordination chemistry, catalysis, and materials science.
Properties
CAS No. |
5385-77-3 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[[(2-hydroxynaphthalen-1-yl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H19NO2/c24-21-11-9-15-5-1-3-7-17(15)19(21)13-23-14-20-18-8-4-2-6-16(18)10-12-22(20)25/h1-12,23-25H,13-14H2 |
InChI Key |
PPIUVDVYBJTRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCC3=C(C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Iminodi(methylene)]di(2-naphthol) can be synthesized through a condensation reaction between 2-naphthol and formaldehyde in the presence of an amine catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of 1,1’-[Iminodi(methylene)]di(2-naphthol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch processing, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Iminodi(methylene)]di(2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated naphthol derivatives.
Scientific Research Applications
1,1’-[Iminodi(methylene)]di(2-naphthol) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,1’-[Iminodi(methylene)]di(2-naphthol) involves its interaction with molecular targets through its imine and naphthol groups. These interactions can modulate enzymatic activity, inhibit specific pathways, and induce cellular responses. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Comparison with Similar Compounds
Key Properties :
- Solubility: Likely polar aprotic solvents (e.g., THF, DMF) due to phenolic –OH and tertiary amine groups.
- Reactivity : The nitrogen center and hydroxyl groups allow for metal coordination and participation in acid-base reactions.
Comparison with Structurally Similar Compounds
1,1'-Bi-2-naphthol (BINOL)
Structure : Direct C–C bond between naphthol units (C₂₀H₁₄O₂; MW: 286.32 g/mol) .
Key Differences :
- Chirality: BINOL exhibits axial chirality (atropisomerism), enabling its use in asymmetric catalysis .
- Synthesis: Kinetic resolution of (±)-BINOL using chiral catalysts achieves high enantiomeric excess (e.g., 97.24% ee) .
- Applications : Widely used as a ligand in asymmetric synthesis (e.g., Sharpless epoxidation) .
- Physical Properties : Melting point ~208–210°C; [α] = ±35° (THF) .
Comparison :
| Property | 1,1'-[Iminodi(methylene)]di(2-naphthol) | BINOL |
|---|---|---|
| Chirality | No axial chirality | Atropisomeric |
| Coordination Sites | N, O | O only |
| Molecular Weight | 329.39 g/mol | 286.32 g/mol |
| Catalytic Use | Potential for metal complexes | Asymmetric catalysis |
1,1'-Thiobis(2-naphthol)
Structure : Sulfur-bridged binaphthol (C₂₀H₁₄O₂S; MW: 318.40 g/mol) .
Key Differences :
Comparison :
| Property | 1,1'-[Iminodi(methylene)]di(2-naphthol) | 1,1'-Thiobis(2-naphthol) |
|---|---|---|
| Linkage | –NH(CH₂–)₂– | –S– |
| Melting Point | Not reported | 216°C |
| Reactivity | Basic nitrogen | Oxidation-resistant |
The nitrogen center in the target compound may enhance solubility in acidic media, whereas the thioether’s inertness suits industrial stabilization .
1,1'-Methylenebis(2-naphthol)
Structure : Methylene-bridged (C₂₁H₁₆O₂; MW: 300.35 g/mol; CAS: 1096-84-0) .
Key Differences :
- Linkage : –CH₂– vs. –NH(CH₂–)₂–.
- Applications: Limited to non-coordinating roles (e.g., adsorbents) .
Comparison :
| Property | 1,1'-[Iminodi(methylene)]di(2-naphthol) | 1,1'-Methylenebis(2-naphthol) |
|---|---|---|
| Coordination | N and O | O only |
| Flexibility | More flexible | Rigid |
The tertiary amine in the target compound enables pH-responsive behavior, unlike the methylene analog .
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